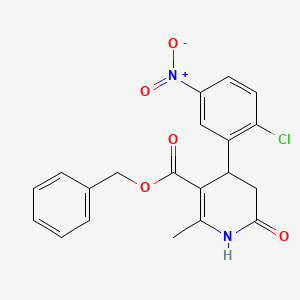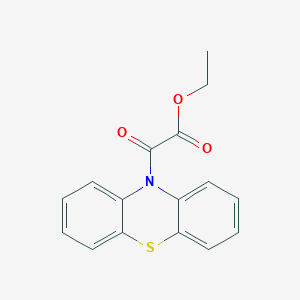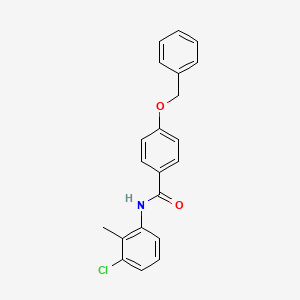![molecular formula C17H20O3 B5086925 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5086925.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM belongs to the family of phenylethanolamines and is commonly used as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene is not fully understood, but it is believed to involve the modulation of adrenergic receptors in the cardiovascular system. 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to selectively bind to β1-adrenergic receptors and exhibit partial agonist activity, leading to the activation of downstream signaling pathways that regulate heart rate and blood pressure.
Biochemical and Physiological Effects:
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to have a range of biochemical and physiological effects, including the relaxation of vascular smooth muscle, the inhibition of platelet aggregation, and the reduction of oxidative stress. 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has also been shown to improve cardiac function and increase exercise tolerance in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene, including the development of new synthetic routes and optimization of existing methods for its production. Further investigation is also needed to elucidate the mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene and its potential applications in the treatment of cardiovascular diseases and other conditions. Additionally, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene could be explored for its potential use as a building block for the synthesis of novel compounds with diverse biological activities.
In conclusion, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene is a versatile compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of active research that hold promise for the development of new drugs and materials.
Métodos De Síntesis
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene can be synthesized through a multi-step process involving the reaction of 3-ethoxyphenol with epichlorohydrin to form 1-(3-ethoxyphenoxy)-2,3-epoxypropane. This intermediate product is then reacted with 2-methylphenol in the presence of a catalyst to yield 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene. The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene can be further optimized by modifying the reaction conditions, such as temperature, pressure, and reagent concentrations.
Aplicaciones Científicas De Investigación
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has been extensively studied for its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has been investigated as a potential drug candidate for the treatment of cardiovascular diseases, such as hypertension and angina. 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has also been studied for its antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-18-15-8-6-9-16(13-15)19-11-12-20-17-10-5-4-7-14(17)2/h4-10,13H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFKASVLYYSZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5086847.png)
![ethyl 4-[4-(difluoromethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5086854.png)

![17-(4-fluorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086863.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B5086870.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperazine](/img/structure/B5086875.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
amino]methyl}-4H-chromen-4-one](/img/structure/B5086896.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5086911.png)
![methyl N-[(2,4,6-triisopropylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B5086914.png)
![1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5086921.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide](/img/structure/B5086946.png)